molecular formula C8H3F5O B2962967 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde CAS No. 104044-26-0

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B2962967
CAS RN: 104044-26-0
M. Wt: 210.103
InChI Key: YHZNQWFNGNKWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3F5O and a molecular weight of 210.1 . It is a derivative of benzaldehyde, where the hydrogen atoms at the 3rd and 6th positions of the benzene ring are replaced by fluorine atoms, and a trifluoromethyl group is attached to the 2nd position .


Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring with two fluorine atoms, a trifluoromethyl group, and an aldehyde group . The InChI code for this compound is 1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H .


Physical And Chemical Properties Analysis

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a density of 1.32 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Fluorinated Pharmaceutical Compounds

3,6-Difluoro-2-(trifluoromethyl)benzaldehyde: is utilized in the synthesis of pharmaceutical compounds that benefit from the inclusion of fluorine atoms. Fluorine atoms can enhance the metabolic stability, bioavailability, lipophilicity, and membrane permeability of drug molecules . This compound serves as a precursor in the synthesis of various drugs, particularly those requiring a trifluoromethyl group for their pharmacological activity.

Agricultural Chemical Development

In the realm of agrochemicals, the trifluoromethyl group is often incorporated into molecules to improve their potency and environmental resistance . 3,6-Difluoro-2-(trifluoromethyl)benzaldehyde can be used to introduce such groups into pesticides and herbicides, contributing to the development of more effective agricultural chemicals.

Organic Synthesis Intermediates

This compound acts as an intermediate in various organic synthesis processes. It can be transformed into different functional groups that are essential for constructing complex organic molecules, serving as a versatile building block in synthetic chemistry .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research3,6-Difluoro-2-(trifluoromethyl)benzaldehyde can be used in studies to understand the persistence and degradation of fluorinated compounds in the environment, helping to assess their long-term effects .

Safety and Hazards

This compound is classified as potentially harmful and irritating. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

3,6-difluoro-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZNQWFNGNKWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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